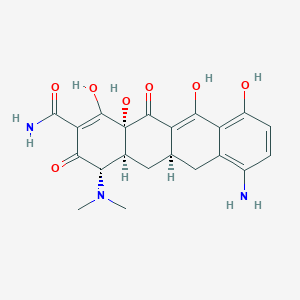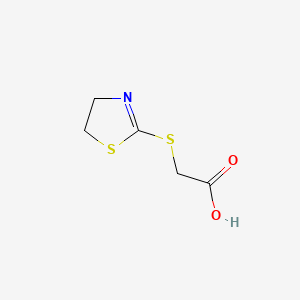![molecular formula C7H5ClN2OS B3145119 2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one CAS No. 56844-37-2](/img/structure/B3145119.png)
2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one
Vue d'ensemble
Description
“2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H5ClN2S . It is a heterocyclic compound that contains a thieno[2,3-D]pyrimidine ring system .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study described the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-D]pyrimidin-4-amine derivatives . The process involved reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-D]pyrimidine-2,4-diol. This was then treated with POCl3 to produce 2,4-dichlorothieno[2,3-D]pyrimidine, which was further reacted with different pyridine amines to give the final products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thieno[2,3-D]pyrimidine ring system . The compound has a molecular weight of 199.66 Da .Chemical Reactions Analysis
“this compound” and its derivatives can participate in various chemical reactions. For example, 2,4-dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- 2-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one serves as a precursor in synthesizing various heterocycles with potential antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored its derivatives for antimicrobial applications, illustrating its role in developing compounds with potential therapeutic use (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibitors for Enzymes in Cancer Therapy
- The compound also shows promise in cancer therapy, particularly as a dual inhibitor for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Gangjee et al. (2008) synthesized analogues that exhibited potent dual inhibitory activities against human TS and DHFR, highlighting the potential of this compound derivatives in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity and Docking Studies
- Further research by Vlasov et al. (2021) on the antimicrobial activity of this compound derivatives highlights their significant antimicrobial potential. These compounds showed better activity in agar well diffusion assays than reference drugs like Streptomycin. The study also involved docking studies to elucidate the mechanism of action, enhancing our understanding of their antimicrobial properties (Vlasov, Borysov, Severina, Kovalenko, Osolodchenko, Vlasov, & Georgiyants, 2021).
Synthesis and Antifungal Activity
- The versatility of this compound is also evident in its use for synthesizing compounds with antifungal properties. Zhang et al. (2016) reported the synthesis of pyrazolo[1,5-a]pyrimidines derivatives, demonstrating significant antifungal abilities against various phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Exploration in Other Antimicrobial Studies
- Studies by authors like Krolenko and Vlasov (2019) and El Azab and Abdel-Hafez (2015) further extend the utility of this compound in antimicrobial research. These studies involve the synthesis of various derivatives and evaluation of their antimicrobial properties, contributing to a broader understanding of the compound's applications in battling infectious diseases (Krolenko & Vlasov, 2019); (El Azab & Abdel-Hafez, 2015).
Orientations Futures
The future research directions for “2-Chloro-5-methylthieno[2,3-D]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their biological activities and potential applications. For instance, their antimicrobial activity could be further investigated, and their potential use as antitubercular agents could be explored . Additionally, the development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research.
Propriétés
IUPAC Name |
2-chloro-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c1-3-2-12-6-4(3)5(11)9-7(8)10-6/h2H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGAZPHAAPHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481267 | |
| Record name | 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56844-37-2 | |
| Record name | 2-CHLORO-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)





![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)